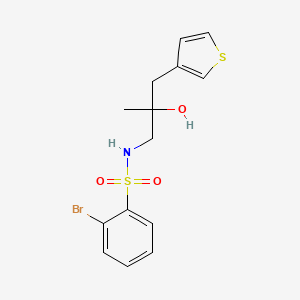

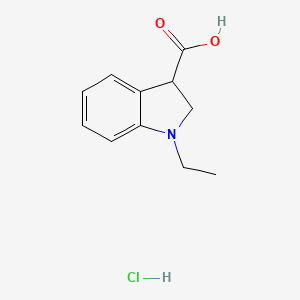

2-(cyclopentylamino)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(cyclopentylamino)quinazolin-4(3H)-one” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Synthesis Analysis

A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones . This method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .科学的研究の応用

Analgesic and Anti-inflammatory Applications

One study focused on synthesizing a series of novel 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones to evaluate their analgesic and anti-inflammatory activities. The compound 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one showed promising results, suggesting the potential of similar compounds for further development into clinically useful analgesic and anti-inflammatory agents (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).

Antioxidant and Cytotoxic Activity

Another study developed two new series of quinazolin-4(3H)-one derivatives to evaluate their antioxidant and cytotoxic activities. These derivatives showed high antioxidant activity compared to ascorbic acid and Trolox, indicating their potential for pharmaceutical applications (Pele et al., 2022).

Antiviral Activities

Research into novel 3-sulphonamido-quinazolin-4(3H)-one derivatives demonstrated potential antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome corona, indicating the utility of these compounds in developing antiviral therapies (Selvam et al., 2007).

Antimicrobial Activity

A study on quinazolin-4(3H)-one derivatives highlighted pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae, showcasing the potential of these compounds as antibacterial agents (Samotrueva et al., 2021).

Kinase Inhibition for Cancer Therapy

2-(Quinazolin-4-ylamino)-[1,4]benzoquinones were explored as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the relevance of quinazolin-4(3H)-one derivatives in cancer therapy through kinase inhibition (Wissner et al., 2005).

Synthesis Methodologies

Research also covers the synthesis of quinazolin-4(3H)-ones, such as the palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides, showcasing advanced methodologies for producing these compounds efficiently (Zheng & Alper, 2008).

将来の方向性

Quinazolin-4(3H)-ones have been found to exhibit good luminescence properties . Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . This suggests that “2-(cyclopentylamino)quinazolin-4(3H)-one” and other quinazolin-4(3H)-one derivatives may have potential future applications in these areas.

特性

IUPAC Name |

2-(cyclopentylamino)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-12-10-7-3-4-8-11(10)15-13(16-12)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWLPLBIONSVCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylamino)quinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996042.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)

![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)